2-(2-Hydroxyethoxy)benzonitrile
Overview
Description
2-(2-Hydroxyethoxy)benzonitrile, also known as HEBN, is a white crystalline compound. It has a molecular weight of 163.18 and its IUPAC name is 2-(2-hydroxyethoxy)benzonitrile .
Molecular Structure Analysis
The molecular formula of 2-(2-Hydroxyethoxy)benzonitrile is C9H9NO2 . The InChI code is 1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Hydroxyethoxy)benzonitrile include a molecular weight of 163.18 . Other specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Field: Organic Chemistry
Application Summary
“2-(2-Hydroxyethoxy)benzonitrile” is a chemical compound with the molecular formula C9H9NO2 . It is used in various chemical reactions in the field of organic chemistry .
Field: Green Chemistry
Application Summary
“2-(2-Hydroxyethoxy)benzonitrile” can be used in the green synthesis of benzonitrile . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
3. Methods of Application or Experimental Procedures: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
Results or Outcomes
When the molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
Field: Advanced Coating Production
Application Summary
“2-(2-Hydroxyethoxy)benzonitrile” can be used in the production of benzoguanamine , which is a widely used advanced coating . Benzoguanamine is a derivative of melamine and is used in the production of various resins and plastics .
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZKSNZTSYVJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621878 | |
Record name | 2-(2-Hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)benzonitrile | |
CAS RN |
313655-45-7 | |
Record name | 2-(2-Hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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